Dexbrompheniramine is a derivative of brompheniramine and is classified under the category of pheniramines, which are organic compounds characterized by a pheniramine moiety. Its chemical formula is , with a molecular weight of approximately 319.239 g/mol . The compound is recognized for its role as a histamine H1 receptor antagonist, effectively blocking the action of histamine in the body .
The synthesis of dexbrompheniramine typically involves several key steps:
A specific method described in literature involves the reaction between 4-bromobenzyl chloride and 2-pyridinecarboxylic acid in the presence of a base, followed by isolation and purification steps .
Dexbrompheniramine has a complex molecular structure characterized by:
Dexbrompheniramine participates in several chemical reactions:
Dexbrompheniramine exerts its effects primarily through competitive antagonism at the histamine H1 receptor sites:
The physical and chemical properties of dexbrompheniramine include:
Dexbrompheniramine is utilized in various scientific and medical applications:
Dexbrompheniramine, chemically designated as (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, is a chiral molecule with a molecular formula of C₁₆H₁₉BrN₂ and a molecular weight of 319.24 g/mol. Its structure comprises three key moieties:
The compound exhibits stereospecificity due to a single chiral center at the carbon bearing the phenyl and pyridyl groups. Dexbrompheniramine is the pharmacologically active (S)-enantiomer of racemic brompheniramine, demonstrating approximately 20-fold greater histamine H₁ receptor affinity than its (R)-counterpart. This stereochemical preference arises from optimal three-point binding to the H₁ receptor’s hydrophobic pocket, where the (S)-configuration positions the bromophenyl group for enhanced van der Waals interactions [2] [7].
Table 1: Molecular Identity of Dexbrompheniramine
Property | Specification |
---|---|
Systematic IUPAC Name | (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine |
CAS Registry Number | 132-21-8 |
Chiral Center Configuration | S |
Absolute Stereochemistry | Dextrorotatory (+) isomer |
Molecular Formula | C₁₆H₁₉BrN₂ |
Exact Mass | 318.073 g/mol |
X-ray crystallography studies confirm that the (S)-configuration positions the bromine atom para to the chiral center, creating a specific spatial orientation essential for high-affinity receptor binding. The distance between the tertiary amine nitrogen and the aromatic ring centroid (approximately 5.2 Å) matches the optimal geometry for H₁ receptor antagonism [1] [6].
Dexbrompheniramine free base is a light brown to brown oil at room temperature, with a density of 1.265 g/cm³ and a boiling point of 403°C at standard atmospheric pressure. Its vapor pressure is exceptionally low (1.05 × 10⁻⁶ mmHg at 25°C), indicating low volatility. The compound is moderately lipophilic, with a calculated logP value of 3.93, facilitating passive diffusion across biological membranes [6] [7].
Solubility Characteristics:
For pharmaceutical applications, dexbrompheniramine is typically stabilized as the maleate salt (CAS 2391-03-9), forming a white crystalline powder with improved aqueous solubility and stability. The salt formation occurs via protonation of the tertiary amine group by maleic acid’s carboxylic acid functionality, creating an ionic bond with a 1:1 stoichiometry. This salt form increases molecular weight to 435.32 g/mol and modifies the solubility profile for formulation development [4].
Table 2: Physicochemical Properties of Dexbrompheniramine
Property | Value | Conditions |
---|---|---|
Melting Point | Not available (salt form stable to 150°C) | -- |
Flash Point | 197.5°C | Closed cup method |
Refractive Index | 1.577 | 20°C |
pKₐ (amine) | 9.48 | Predicted |
Polar Surface Area | 16.13 Ų | Calculated |
Rotatable Bonds | 7 | -- |
Stability Considerations:The compound remains stable under ambient storage conditions (15–30°C) in anhydrous environments. However, it demonstrates pH-dependent degradation, with maximum stability between pH 4–6. Exposure to strong oxidizers, ultraviolet light (>300 nm), or temperatures exceeding 150°C accelerates decomposition. Primary degradation products include N-oxide derivatives from pyridine oxidation and desbromo analogs via reductive dehalogenation [4] [6].
Dexbrompheniramine belongs to the first-generation alkylamine (propylamine) antihistamines, characterized by a pheniramine core structure with a bromine substitution at the para position of the phenyl ring. Its classification derives from the dimethylaminopropyl side chain (–CH₂CH₂N(CH₃)₂) attached to a chiral carbon bearing two aromatic systems. This molecular architecture defines the alkylamine subclass of H₁-antagonists, distinguished from ethanolamines (e.g., diphenhydramine) or piperazines (e.g., hydroxyzine) [2] [5].
Structure-Activity Relationship (SAR) Features:
Pharmacologically, dexbrompheniramine functions as a competitive inverse agonist at histamine H₁ receptors (Ki ≈ 3 nM), stabilizing the inactive conformation of the receptor. Its mechanism involves blocking histamine-induced Gq-protein signaling, thereby preventing downstream inflammatory mediators. The alkylamine structure confers reduced sedation compared to ethanolamine-class antihistamines due to decreased blood-brain barrier penetration, though significant central effects remain [1] [5].
The compound’s pharmacokinetic profile reflects its alkylamine classification: rapid gastrointestinal absorption (Tₘₐₓ = 2–5 hours), extensive hepatic metabolism via cytochrome P450-mediated N-demethylation and ring oxidation, and prolonged elimination half-life (22–25 hours) due to high tissue binding. Its volume of distribution exceeds total body water (Vd ≈ 4–6 L/kg), indicating extensive extravascular distribution [1] [5].
Comparison to Prototype Alkylamine Antihistamines:
Structural Feature | Dexbrompheniramine | Chlorpheniramine | Pheniramine |
---|---|---|---|
Aryl Group R¹ | 4-Bromophenyl | 4-Chlorophenyl | Phenyl |
Heterocycle R² | 2-Pyridyl | 2-Pyridyl | 2-Pyridyl |
Asymmetric Center | S-configuration | Racemic | Not applicable |
Relative Potency | 1.5× chlorpheniramine | Reference | 0.5× chlorpheniramine |
This SAR table illustrates how halogen substitution and stereochemistry modulate antihistaminic potency within the alkylamine class [1] [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: